Cas no 2300174-77-8 ((2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester)

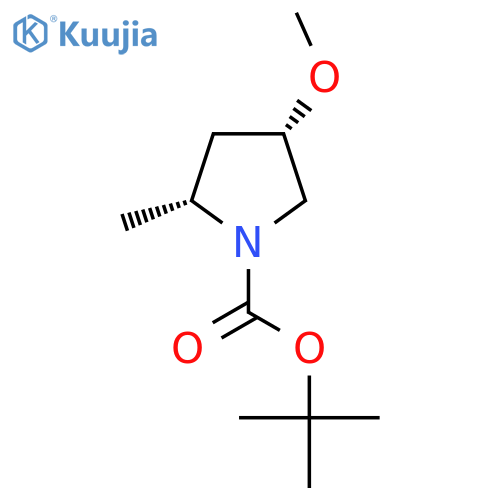

2300174-77-8 structure

商品名:(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS番号:2300174-77-8

MF:C11H21NO3

メガワット:215.289343595505

MDL:MFCD31693675

CID:4776947

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- (2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- SB35633

- tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate

-

- MDL: MFCD31693675

- インチ: 1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1

- InChIKey: UGISCWMXDGYVKU-BDAKNGLRSA-N

- ほほえんだ: O(C)[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- トポロジー分子極性表面積: 38.8

- 疎水性パラメータ計算基準値(XlogP): 1.6

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-5g |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 97% | 5g |

16943.89CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-500mg |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 97% | 500mg |

¥0.0 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-1g |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 97% | 1g |

¥8726.45 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-1g |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 97% | 1g |

8463.46CNY | 2021-05-07 | |

| eNovation Chemicals LLC | Y1293870-1g |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 95% | 1g |

$1145 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1293870-5g |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 95% | 5g |

$2295 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-100mg |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 97% | 100mg |

¥0.0 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0698-5g |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

2300174-77-8 | 97% | 5g |

¥17470.39 | 2025-01-21 |

(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

2300174-77-8 ((2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2300174-77-8)(2R, 4S)-4-Methoxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):1094.0/2189.0